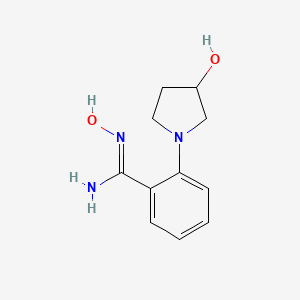
N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide is C11H15N3O2 . Its molecular weight is 221.2557 .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide include a molecular weight of 221.26 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not provided .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Enhancing Pharmacokinetics
The pyrrolidine ring, a core structure in N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide, is widely utilized in medicinal chemistry to improve pharmacokinetic properties of drug candidates. The non-planarity and sp3 hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage .
Drug Design: Target Selectivity
This compound’s pyrrolidine scaffold is instrumental in achieving target selectivity for new biologically active compounds. The stereogenicity of the pyrrolidine ring’s carbons can lead to different biological profiles of drug candidates, influencing their binding mode to enantioselective proteins .
Biological Activity: Steric Factors
The steric factors of the pyrrolidine ring influence the biological activity of the compounds. The spatial orientation of substituents on the pyrrolidine ring can significantly affect the biological profile of the molecules, making it a valuable scaffold for designing compounds with specific activities .
Synthetic Strategies: Ring Construction
N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors. This flexibility in synthesis is crucial for medicinal chemists when designing new compounds with the pyrrolidine ring .
Functionalization: Proline Derivatives
Functionalization of preformed pyrrolidine rings, such as proline derivatives, is another approach to creating compounds like N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide. This method allows for the introduction of various functional groups, expanding the compound’s utility in drug discovery .
Therapeutic Applications: Antiviral and Antibacterial
The pyrrolidine subunit, present in N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide, has applications in developing antiviral and antibacterial agents. Compounds with this subunit have been known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, showcasing its potential in therapeutic applications .
Structure-Activity Relationship (SAR) Studies
SAR studies involving N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide can provide insights into the relationship between the compound’s chemical structure and its biological activity. This is essential for optimizing the efficacy and safety of new drug candidates .
ADME/Tox Optimization
The introduction of the pyrrolidine ring in compounds like N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates, which is a critical aspect of drug development .
Eigenschaften
IUPAC Name |
N'-hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)9-3-1-2-4-10(9)14-6-5-8(15)7-14/h1-4,8,15-16H,5-7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYAUUUSLHELCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C2=CC=CC=C2/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



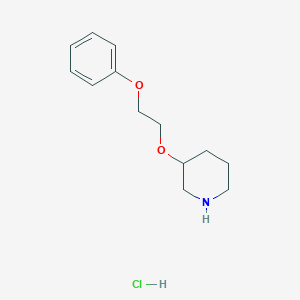
![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)
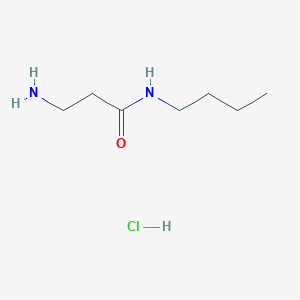
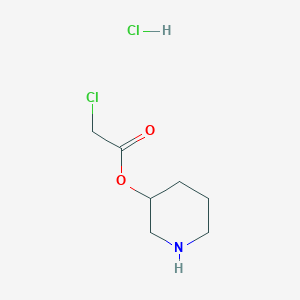


![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
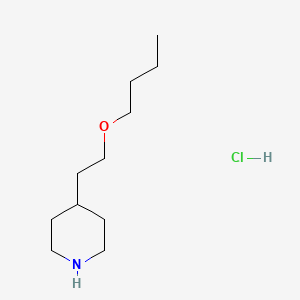
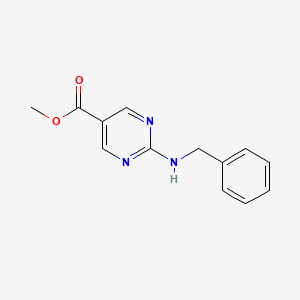
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)

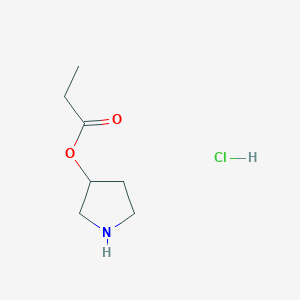
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)